
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide typically involves the reaction of N-methoxy-N-methyl amides with various reagents under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base to promote the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds, particularly in the study of synthetic elastomers and natural rubber.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of synthetic materials and polymers.
Mechanism of Action
The mechanism of action of N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . These interactions can result in changes in cellular processes and functions, contributing to its observed effects .
Comparison with Similar Compounds
N-Methoxy-N,2,2,4,4-pentamethylcyclohexanecarboxamide can be compared with other similar compounds, such as:
N-Methoxy-N-methyl amides: These compounds share similar structural features and reactivity patterns.
N-Methoxy-N,2,2,4,4-tetramethylcyclohexanecarboxamide: A closely related compound with slight variations in the molecular structure.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in various synthetic processes and research applications.
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
N-methoxy-N,2,2,4,4-pentamethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO2/c1-12(2)8-7-10(13(3,4)9-12)11(15)14(5)16-6/h10H,7-9H2,1-6H3 |
InChI Key |
VDLRWEDWSKZRER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)C)C(=O)N(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


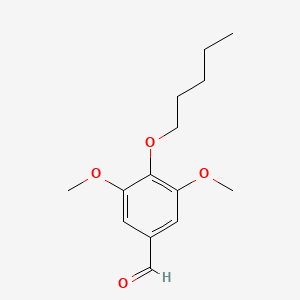

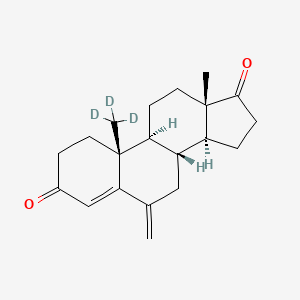
![N-phenyl-8-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13862195.png)

![(4aR,10bR)-3,4,4a,5,6,10b-hexahydro-2H-benzo[h][1,4]benzoxazin-9-ol;hydrochloride](/img/structure/B13862210.png)
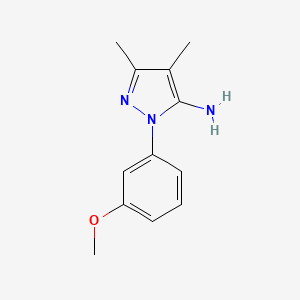
![2-[3-[2-(Dimethylamino)ethylamino]-2-hydroxypropoxy]benzonitrile](/img/structure/B13862217.png)
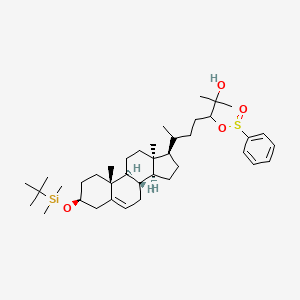
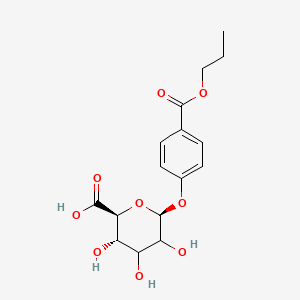
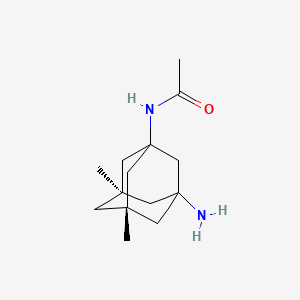
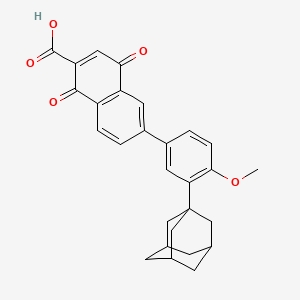
![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)
![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
